1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H8F4O |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
1-[2-fluoro-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)5-7-8(10(12,13)14)3-2-4-9(7)11/h2-4H,5H2,1H3 |
InChI Key |
NXUCSHRDUFDDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt-Mediated Coupling Approach
The most widely documented method for synthesizing 1-(2-fluoro-6-(trifluoromethyl)phenyl)propan-2-one involves the use of diazonium salt intermediates, adapted from protocols originally developed for its structural analog, 1-(3-trifluoromethylphenyl)propan-2-one. This approach leverages the reactivity of aromatic amines to form diazonium salts, which subsequently undergo copper-catalyzed coupling with isopropenyl acetate.
Reaction Mechanism and Stepwise Procedure
The synthesis begins with 2-fluoro-6-(trifluoromethyl)aniline as the starting material. Key steps include:
Diazotization : Treatment of the aniline derivative with hydrochloric acid and sodium nitrite at 0–5°C generates the corresponding diazonium chloride.
$$
\text{C}7\text{H}4\text{F}4\text{N} + \text{HCl} + \text{NaNO}2 \rightarrow \text{C}7\text{H}3\text{F}4\text{N}2^+\text{Cl}^- + \text{NaOH} + \text{H}_2\text{O}
$$
This exothermic reaction requires precise temperature control to avoid premature decomposition.Copper-Catalyzed Coupling : The diazonium salt is reacted with isopropenyl acetate in a polar solvent (e.g., methanol/water) in the presence of a copper catalyst (CuCl or CuCl$$2$$). The mechanism involves radical intermediates, where the diazonium salt decomposes to form a phenyl radical that couples with isopropenyl acetate.
$$
\text{C}7\text{H}3\text{F}4\text{N}2^+\text{Cl}^- + (\text{CH}3)2\text{C}=\text{CHOCOCH}3 \xrightarrow{\text{Cu}} \text{C}{10}\text{H}8\text{F}4\text{O}2 + \text{N}_2 \uparrow
$$Purification : The crude product is isolated via bisulfite complex formation, followed by alkaline hydrolysis to recover the ketone.
Table 1: Optimization of Diazonium Salt Method
Key findings:
Nucleophilic Aromatic Substitution (NAS)
While less common, NAS offers an alternative route for introducing the propan-2-one moiety onto fluorinated aryl rings. This method is viable if the aromatic ring is sufficiently activated for nucleophilic attack.
Substrate Preparation and Reaction Conditions
Activation of the Aromatic Ring : The electron-withdrawing nature of the trifluoromethyl and fluoro groups deactivates the ring toward electrophilic substitution but enhances reactivity toward strong nucleophiles. Pre-functionalization with a leaving group (e.g., nitro or halogen) at the para position to the fluoro group is typically required.
Ketone Introduction : Reaction with a propane-2-one-derived nucleophile (e.g., enolate ions) under high-temperature conditions (80–120°C) in dipolar aprotic solvents like DMF or DMSO.
Challenges:
- Competing side reactions (e.g., elimination or polymerization) reduce yields.
- Requires strict anhydrous conditions and specialized equipment.
Industrial-Scale Production Considerations
Catalyst Recycling and Waste Management
Industrial processes prioritize catalyst recovery to reduce costs. Copper catalysts are often recycled via:
Chemical Reactions Analysis
1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Medicine: It is investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: The compound is used in the development of new materials with specific desired properties
Mechanism of Action
The mechanism by which 1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and fluoro groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other molecular interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-(3-(Trifluoromethyl)phenyl)propan-2-one
A key positional isomer is 1-(3-(trifluoromethyl)phenyl)propan-2-one, synthesized via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by acetylation .
- Structural Differences : The trifluoromethyl group is at the 3-position instead of 2,6-positions, reducing steric hindrance.
- Synthetic Applications : This isomer is a critical intermediate in fenfluramine synthesis, highlighting its role in medicinal chemistry. The target compound’s ortho-substituents may hinder reductive amination compared to the meta-substituted analog .
- Physicochemical Properties: No direct data for the target compound, but meta-substitution likely increases solubility due to reduced steric effects.
Heterocyclic Analogs: Pyridine Derivatives
Compounds like 1-(2-fluoro-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol (164a) feature a pyridine ring instead of benzene .
- Electronic Effects : Pyridine’s nitrogen atom introduces electron-withdrawing effects, altering reactivity.
- Biological Relevance : Such derivatives are explored in drug discovery, with ESIMS m/z 234.2 confirming molecular identity .
Sulfoxonium Ylide Derivatives
1-(4-(Trifluoromethyl)phenyl)- and 1-(4-chlorophenyl)-propan-2-one derivatives with dimethyl sulfoxonium ylides (e.g., 1-(dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(trifluoromethyl)phenyl)propan-2-one) exhibit distinct reactivity .
- Functional Group Influence : The sulfoxonium ylide enables participation in palladium-catalyzed cross-coupling, expanding synthetic utility.
- Synthetic Yields : High yields (86% for 4-CF₃ analog vs. 69% for 4-Cl) reflect substituent-dependent efficiency .
- Analytical Data : ¹H NMR shifts (e.g., δ 2.40 ppm for ketone CH₃ in 4-CF₃ analog) differ from benzene-based analogs due to electronic modulation by the ylide .
Table 1: Key Properties of Selected Compounds
Biological Activity
1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group and a fluoro substituent on a phenyl ring, along with a propan-2-one moiety. The presence of these functional groups enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability. Its molecular formula is , with a molecular weight of approximately 220.16 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and increased potency against certain biological targets. The unique structural characteristics of this compound may contribute to its effectiveness in drug development, particularly in targeting pathways related to inflammation and cancer.
Anticancer Properties
Studies have shown that this compound exhibits notable anticancer activity. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including HCT116 (colon cancer), HePG2 (liver cancer), and HOS (osteosarcoma). For instance, it displayed an IC50 value of approximately 17.8 μM against HCT116 cells, indicating significant cytotoxic effects .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate key inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism may be beneficial for treating conditions such as arthritis and other inflammatory diseases.
In Vitro Studies
A series of studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Notably, it achieved a reduction in cell viability by over 70% at higher concentrations (≥20 μM) .
In Vivo Studies
In vivo models further corroborated the in vitro findings. In a mouse model of cancer, administration of this compound led to significant tumor regression compared to control groups. The compound was well-tolerated at therapeutic doses, suggesting a favorable safety profile for future clinical applications .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that the compound has moderate oral bioavailability, with peak plasma concentrations achieved within 1-3 hours post-administration. The half-life appears suitable for achieving sustained therapeutic effects without frequent dosing .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | IC50 (μM) | Mechanism of Action | Notable Effects |
|---|---|---|---|
| This compound | 17.8 (HCT116) | Enzyme inhibition | Anticancer, anti-inflammatory |
| Trifluoromethyl analog A | 25.0 (HCT116) | Enzyme inhibition | Moderate anticancer |
| Trifluoromethyl analog B | 15.0 (HCT116) | Receptor modulation | Strong anticancer |
This table illustrates that while similar compounds exhibit varying degrees of efficacy, this compound stands out due to its potent anticancer properties and favorable pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
